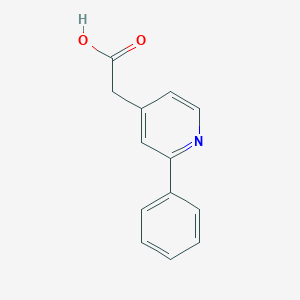

2-(2-Phenylpyridin-4-yl)acetic acid

Description

The exact mass of the compound 2-(2-Phenylpyridin-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Phenylpyridin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenylpyridin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylpyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGFYPVBCRIIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285786 | |

| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28926-93-4 | |

| Record name | NSC42784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-phenylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Phenylpyridin-4-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of 2-(2-phenylpyridin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and thorough analytical validation. The guide covers a strategic multi-step synthesis commencing from readily available precursors, purification protocols, and extensive characterization using modern spectroscopic techniques.

Introduction and Strategic Importance

2-(2-Phenylpyridin-4-yl)acetic acid and its derivatives are recognized as valuable scaffolds in the development of novel therapeutic agents and functional organic materials. The presence of the phenylpyridine core combined with the carboxylic acid moiety provides a unique combination of structural features, including potential for diverse biological interactions and utility as a versatile synthetic intermediate. Phenylacetic acid derivatives, in general, are known to exhibit a range of biological activities, and their incorporation into heterocyclic systems like pyridine can significantly modulate their pharmacological profiles. This guide outlines a logical and efficient synthetic pathway to access this target molecule with a high degree of purity, enabling further investigation into its potential applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-(2-phenylpyridin-4-yl)acetic acid (I), suggests that the acetic acid side chain can be installed onto a pre-formed 2-phenylpyridine core. A key intermediate in this strategy is 4-methyl-2-phenylpyridine (II). The methyl group of this intermediate can be functionalized and converted into the desired carboxylic acid. This approach is advantageous as it allows for the early construction of the stable phenylpyridine ring system.

The synthesis of 4-methyl-2-phenylpyridine (II) can be achieved through a variety of established methods for pyridine ring formation. Subsequently, the transformation of the methyl group to the acetic acid can be accomplished via a two-step sequence involving radical bromination to form 4-(bromomethyl)-2-phenylpyridine (III), followed by cyanation and hydrolysis of the resulting nitrile.

Experimental Protocols

Synthesis of 4-Methyl-2-phenylpyridine (Intermediate II)

The initial step involves the construction of the core phenylpyridine structure. While several methods exist for pyridine synthesis, a practical approach involves the reaction of a suitable ketone with an ammonia source.

Protocol:

-

To a solution of an appropriate benzoylacetone derivative in a suitable solvent such as ethanol, add a source of ammonia, for example, ammonium acetate.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methyl-2-phenylpyridine (II).[1][2]

Causality Insight: The use of ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild acidic catalyst to promote the condensation and cyclization reactions. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Synthesis of 4-(Bromomethyl)-2-phenylpyridine (Intermediate III)

The next stage involves the functionalization of the methyl group at the 4-position of the pyridine ring via a radical bromination reaction.

Protocol:

-

Dissolve 4-methyl-2-phenylpyridine (II) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO), to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(bromomethyl)-2-phenylpyridine (III).

Causality Insight: NBS is a convenient and selective source of bromine radicals under these conditions. The use of a non-polar solvent like CCl₄ is crucial to prevent side reactions. UV irradiation provides the energy to initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction.

Synthesis of 2-(2-Phenylpyridin-4-yl)acetonitrile (Intermediate IV)

The bromomethyl intermediate is then converted to the corresponding nitrile, which is a direct precursor to the target carboxylic acid.

Protocol:

-

Dissolve 4-(bromomethyl)-2-phenylpyridine (III) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(2-phenylpyridin-4-yl)acetonitrile (IV) can often be used in the next step without further purification.

Causality Insight: The cyanide ion is a good nucleophile and readily displaces the bromide in an SN2 reaction. A polar aprotic solvent like DMF is ideal for this type of reaction as it solvates the cation (Na⁺) while leaving the nucleophile (CN⁻) relatively free to react.

Synthesis of 2-(2-Phenylpyridin-4-yl)acetic acid (Target Molecule I)

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Acid Hydrolysis):

-

To the crude 2-(2-phenylpyridin-4-yl)acetonitrile (IV), add a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.[3]

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 4-5) to maximize the precipitation of the zwitterionic product.[3]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(2-phenylpyridin-4-yl)acetic acid (I).

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality Insight: Strong acid protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent tautomerization and further hydrolysis lead to the carboxylic acid and ammonium ion.

Characterization of 2-(2-Phenylpyridin-4-yl)acetic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and pyridine protons in the aromatic region (typically δ 7.0-8.7 ppm).[4][5][6] A singlet corresponding to the methylene protons (CH₂) of the acetic acid side chain is expected to appear around δ 3.6-4.0 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its visibility can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be in the range of δ 170-180 ppm. The methylene carbon should appear around δ 40-45 ppm. The aromatic carbons will have signals in the δ 120-160 ppm region.[4][5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high accuracy.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Melting Point

The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (δ, ppm) |

| I | C₁₃H₁₁NO₂ | 213.23 | ~8.7 (d, 1H), 7.2-8.0 (m, 7H), ~3.8 (s, 2H) |

| II | C₁₂H₁₁N | 169.22 | ~8.6 (d, 1H), 7.0-8.0 (m, 7H), ~2.4 (s, 3H) |

| III | C₁₂H₁₀BrN | 248.12 | ~8.7 (d, 1H), 7.2-8.1 (m, 7H), ~4.5 (s, 2H) |

| IV | C₁₃H₁₀N₂ | 194.23 | ~8.7 (d, 1H), 7.2-8.1 (m, 7H), ~3.9 (s, 2H) |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(2-Phenylpyridin-4-yl)acetic acid.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for the preparation of 2-(2-phenylpyridin-4-yl)acetic acid. By following the outlined protocols, researchers can confidently synthesize this valuable compound in high purity. The comprehensive characterization methods described provide a framework for the rigorous validation of the final product's identity and quality, which is paramount for its use in further scientific investigation, particularly in the fields of medicinal chemistry and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.

- MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- The Royal Society of Chemistry. (2014). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- ChemicalBook. (n.d.). 2-Phenylpyridine(1008-89-5) 1H NMR spectrum.

- PubChem. (n.d.). 4-Methyl-2-phenylpyridine.

- Guidechem. (n.d.). 4-Methyl-2-phenylpyridine 3475-21-6 wiki.

- Guidechem. (n.d.). What is 4-Pyridineacetic Acid Hydrochloride and How is it Synthesized?.

Sources

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Phenylpyridin-4-yl)acetic acid

In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary checkbox but the very foundation upon which successful therapeutic candidates are built. These properties—solubility, acidity (pKa), and lipophilicity (LogP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides an in-depth technical overview of 2-(2-Phenylpyridin-4-yl)acetic acid, a heterocyclic compound featuring a phenylpyridine core. The presence of both a carboxylic acid group and a basic pyridine nitrogen atom imparts amphoteric characteristics, making its physicochemical analysis particularly instructive for researchers in medicinal chemistry and drug development.

This document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for determining these core properties. The methodologies are presented as self-validating systems, designed to ensure accuracy and reproducibility, providing fellow scientists with a practical framework for characterizing this and similar small molecules.

Core Molecular Attributes

A foundational analysis begins with the molecule's basic structural and identifying information. These data serve as the starting point for all subsequent experimental and predictive work.

| Property | Value | Source |

| Chemical Structure |  (Illustrative Structure) (Illustrative Structure) | - |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| CAS Number | 28926-93-4 | |

| Predicted XLogP3 | 2 | [1] |

| Predicted Hydrogen Bond Donors | 1 | [1] |

| Predicted Hydrogen Bond Acceptors | 3 | [1] |

| Note: Predicted values are for the isomeric compound 2-phenyl-2-(4-pyridyl)acetic acid and should be used as an estimation pending experimental verification. |

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration. The structure of 2-(2-Phenylpyridin-4-yl)acetic acid, containing both a polar carboxylic acid and a pyridine ring, alongside non-polar phenyl and pyridine rings, suggests a complex solubility profile dependent on pH. The following protocol outlines a systematic approach to determine its solubility classification.

Experimental Protocol: Solubility Classification

This protocol aims to classify the compound's solubility based on its behavior in a series of solvents, providing insight into the presence of acidic and basic functional groups.[2][3]

Materials:

-

2-(2-Phenylpyridin-4-yl)acetic acid

-

Deionized Water

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Organic solvent (e.g., Diethyl Ether or Dichloromethane)

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

Procedure:

-

Initial Water Solubility: Place approximately 2-5 mg of the compound into a clean test tube.[2] Add 0.5 mL of deionized water.

-

Agitation: Vigorously shake or vortex the tube for 30-60 seconds.[2]

-

Observation: Visually inspect the mixture. If the solid dissolves completely, the compound is classified as water-soluble. Note the result.

-

Acid/Base Solubility (if water-insoluble): If the compound did not dissolve in water, prepare three new tubes, each with 2-5 mg of the compound.

-

To the first tube, add 0.5 mL of 5% HCl.

-

To the second tube, add 0.5 mL of 5% NaHCO₃.

-

To the third tube, add 0.5 mL of 5% NaOH.

-

-

Agitation & Observation: Vigorously agitate each tube and observe.

-

Organic Solvent Solubility: To a separate tube with 2-5 mg of the compound, add 0.5 mL of an organic solvent like diethyl ether. Agitate and observe to determine its solubility in a non-polar medium.

Causality and Interpretation

The principle of "like dissolves like" governs solubility; polar compounds dissolve in polar solvents and vice-versa.[4] However, for ionizable compounds, pH plays a dominant role.

-

Solubility in Acid (5% HCl): The pyridine nitrogen (a weak base) becomes protonated to form a polar pyridinium salt, which is readily soluble in the aqueous acidic medium.

-

Solubility in Base (5% NaOH/NaHCO₃): The carboxylic acid group is deprotonated to form a polar carboxylate salt, dramatically increasing its aqueous solubility.[5] Solubility in the weaker base, NaHCO₃, specifically points to a carboxylic acid, as it is a sufficiently strong acid to be deprotonated by it.

The results of this workflow provide the first experimental evidence for the compound's functional groups and predict how its solubility will change in different physiological environments, such as the acidic stomach versus the more neutral intestine.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P), or more commonly its logarithm (LogP), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. [6]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP. [6] Materials:

-

2-(2-Phenylpyridin-4-yl)acetic acid

-

n-Octanol (reagent grade)

-

Aqueous buffer solution at a specific pH (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). The chosen pH should be at least 2 units away from the compound's pKa values to ensure it exists predominantly in its neutral form.

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for several hours to ensure mutual saturation. Allow the layers to separate completely. This step is critical to prevent volume changes during the actual experiment. [7]2. Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) with a known volume of the compound's aqueous stock solution (e.g., 5 mL).

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous phase ([aqueous]) and the n-octanol phase ([organic]) using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the following formula:

-

LogP = log₁₀ ([organic] / [aqueous]) [6]

-

Causality and Interpretation

The LogP value is a measure of the balance between a molecule's hydrophilicity and lipophilicity.

-

LogP < 0: The compound is predominantly hydrophilic and prefers the aqueous phase. [6]* LogP > 0: The compound is predominantly lipophilic and prefers the organic phase. [6]* LogP = 0: The compound distributes equally between the two phases. [6] For drug candidates, a LogP value typically between 1 and 3 is often considered optimal for oral absorption, balancing sufficient aqueous solubility to dissolve in the gut with enough lipophilicity to cross the intestinal membrane. A very high LogP (>5) can lead to poor aqueous solubility and high metabolic turnover.

Synthesis of Findings and Implications for Drug Development

The physicochemical profile of 2-(2-Phenylpyridin-4-yl)acetic acid, as determined by the protocols above, provides a multidimensional view of its potential behavior as a drug candidate. The interplay between its solubility, ionization (pKa), and lipophilicity (LogP) is critical. For instance, while the neutral form of the molecule might have a LogP value conducive to membrane permeation, its solubility at physiological pH will be significantly enhanced by the ionization of the carboxylic acid and pyridine moieties. This amphoteric nature can be strategically leveraged in formulation design to enhance dissolution while maintaining the potential for passive diffusion across cell membranes. A comprehensive understanding of these properties is the cornerstone of rational drug design, enabling scientists to predict ADME behavior, anticipate potential liabilities, and ultimately engineer more effective and safer medicines.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

2-(2-phenylpyridin-4-yl)acetic acid - Active Biopharma Corp . (n.d.). Active Biopharma Corp. Retrieved from [Link].

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone . (2025, February 14). YouTube. Retrieved from [Link].

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link].

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16).

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - NIH . (2023, October 13). National Institutes of Health. Retrieved from [Link].

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts . (2024, November 19). Chemistry LibreTexts. Retrieved from [Link].

-

Development of Methods for the Determination of pKa Values - PMC - NIH . (n.d.). National Institutes of Health. Retrieved from [Link].

-

LogP—Making Sense of the Value - ACD/Labs . (n.d.). ACD/Labs. Retrieved from [Link].

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.). Google Patents.

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications . (2023, October 13). ACS Publications. Retrieved from [Link].

-

2-Phenyl-2-(4-pyridyl) acetic acid | C13H11NO2 | CID 22449922 - PubChem . (n.d.). PubChem. Retrieved from [Link].

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . (n.d.). Agilent Technologies. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the NMR Spectral Data Analysis of 2-(2-Phenylpyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Phenylpyridin-4-yl)acetic acid. As a vital tool in structural elucidation, NMR spectroscopy offers unambiguous confirmation of the molecular structure of this compound, which is of interest in medicinal chemistry and materials science. This document, intended for professionals in drug development and chemical research, will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the characterization of this molecule.

Introduction to the Structural Analysis of 2-(2-Phenylpyridin-4-yl)acetic acid

2-(2-Phenylpyridin-4-yl)acetic acid is a heterocyclic compound featuring a phenyl group at the 2-position and an acetic acid moiety at the 4-position of a pyridine ring. The unique electronic environment of each proton and carbon atom in this arrangement gives rise to a distinct NMR spectrum, which serves as a molecular fingerprint. Accurate interpretation of this spectrum is paramount for verifying the successful synthesis of the target molecule and for ensuring its purity. This guide will walk through the expected spectral features and the logic behind their assignment.

To facilitate a clear discussion of the NMR data, the atoms in 2-(2-Phenylpyridin-4-yl)acetic acid are numbered as follows:

Caption: Structure of 2-(2-Phenylpyridin-4-yl)acetic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.7 | Doublet (d) | ~4.8 | 1H | Located ortho to the electronegative nitrogen in the pyridine ring, leading to significant deshielding. |

| H2', H6' | ~8.0 | Multiplet (m) | 2H | Protons on the phenyl ring ortho to the pyridine ring, deshielded by the anisotropic effect of the pyridine. | |

| H3 | ~7.8 | Doublet (d) | ~5.0 | 1H | Pyridine ring proton meta to the nitrogen. |

| H3', H4', H5' | ~7.5 | Multiplet (m) | 3H | Remaining protons of the phenyl ring, appearing in the typical aromatic region. | |

| H5 | ~7.3 | Doublet of doublets (dd) | ~5.0, ~1.5 | 1H | Pyridine ring proton coupled to both H3 and H6. |

| H7 | ~3.7 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and the carbonyl group. | |

| OH | ~12.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton, highly deshielded and often broad due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Broadband proton decoupling is typically used, resulting in a spectrum of singlets for each unique carbon.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C8 (C=O) | ~172 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C2 | ~157 | Pyridine carbon attached to the phenyl group and adjacent to nitrogen. |

| C6 | ~150 | Pyridine carbon ortho to the nitrogen. |

| C4 | ~148 | Pyridine carbon bearing the acetic acid side chain. |

| C1' | ~139 | Phenyl carbon directly attached to the pyridine ring. |

| C4' | ~129 | Phenyl carbon para to the pyridine ring. |

| C2', C6' | ~128 | Phenyl carbons ortho to the pyridine ring. |

| C3', C5' | ~127 | Phenyl carbons meta to the pyridine ring. |

| C3, C5 | ~122 | Pyridine carbons meta to the nitrogen. |

| C7 (-CH₂-) | ~41 | Methylene carbon of the acetic acid side chain. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[1]

Sample Preparation:

-

Weigh 5-10 mg of purified 2-(2-Phenylpyridin-4-yl)acetic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[2]

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard such as tetramethylsilane (TMS).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-16 ppm.

¹³C{¹H} NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-200 ppm.

2D NMR Experiments (for further confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyridine and phenyl rings.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[3][4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.[3]

Workflow for Spectral Interpretation

A systematic approach is essential for the accurate interpretation of the NMR data.[3][5]

Caption: A logical workflow for the structural elucidation of 2-(2-Phenylpyridin-4-yl)acetic acid using NMR spectroscopy.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-(2-Phenylpyridin-4-yl)acetic acid. By carefully analyzing the chemical shifts, coupling constants, and correlation patterns, researchers can confidently verify the identity and purity of their synthesized compound. The predicted spectral data and interpretation workflow presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and analysis of novel organic molecules.

References

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Phenylpyridin-4-yl)acetic Acid

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its success. Among these, aqueous solubility and chemical stability are paramount, governing everything from formulation and bioavailability to shelf-life and therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility and stability of 2-(2-Phenylpyridin-4-yl)acetic acid, a novel small molecule with potential therapeutic applications.

While specific experimental data for this compound is not extensively available in public literature, this document serves as an expert guide for researchers and drug development professionals on the principles, experimental designs, and analytical strategies required to thoroughly assess its viability as a drug candidate. The methodologies described herein are based on industry-standard practices and regulatory expectations, ensuring a robust and reliable characterization.

The structure of 2-(2-Phenylpyridin-4-yl)acetic acid, featuring a pyridine ring, a phenyl group, and a carboxylic acid moiety, presents a unique combination of functional groups that will influence its physicochemical behavior. The acidic nature of the carboxylic acid suggests a pH-dependent solubility profile, while the aromatic systems may be susceptible to specific degradation pathways. A thorough understanding of these characteristics is essential for advancing this molecule through the development pipeline.

Section 1: Physicochemical Profile and Theoretical Considerations

The molecular structure of 2-(2-Phenylpyridin-4-yl)acetic acid dictates its fundamental properties. The presence of both a weakly basic pyridine nitrogen and an acidic carboxylic acid group makes it an ampholyte, capable of existing in cationic, neutral, and anionic forms depending on the pH of the surrounding medium.

Structural Features Influencing Solubility and Stability:

-

Carboxylic Acid Group: This functional group is the primary driver of pH-dependent aqueous solubility. At pH values below its acid dissociation constant (pKa), the un-ionized, less polar form will predominate, leading to lower solubility.[1][2] Conversely, at pH values above the pKa, the ionized carboxylate form will be more prevalent, significantly enhancing water solubility.[1][3]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated at low pH. This adds a positive charge to the molecule, which can also influence its solubility and interactions with other molecules.

-

Phenyl Group: The phenyl substituent adds lipophilicity to the molecule, which generally tends to decrease aqueous solubility.

A preliminary in-silico analysis can provide valuable estimations of key properties before experimental work begins.

| Property | Predicted Value/Consideration | Rationale |

| Molecular Weight | 213.23 g/mol [4][5] | Influences diffusion and dissolution rates. |

| pKa (acidic) | ~3.5 - 4.5 | Typical range for a carboxylic acid adjacent to an aromatic system.[2][6] |

| pKa (basic) | ~4.5 - 5.5 | Typical range for a pyridine ring. |

| LogP | ~2.1[4] | Indicates a moderate degree of lipophilicity. |

Section 2: Aqueous Solubility Assessment

A comprehensive understanding of a compound's solubility is critical for drug discovery and development.[7] It is essential to differentiate between kinetic and thermodynamic solubility, as they provide different insights into the compound's behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer.[8][9] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility liabilities.[7][10]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(2-Phenylpyridin-4-yl)acetic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate.

-

Incubation: Shake the plate for 1-2 hours at room temperature.[8]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[7] This is a more time-consuming but accurate measure, crucial for later-stage development and formulation.

-

Sample Preparation: Add an excess amount of solid 2-(2-Phenylpyridin-4-yl)acetic acid to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Caption: Thermodynamic Solubility Workflow.

Section 3: Chemical Stability and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[11][12][13] Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition.[14][15]

Objectives of Forced Degradation Studies

-

To identify likely degradation products and pathways.[13]

-

To elucidate the intrinsic stability of the molecule.[12][13]

-

To develop and validate a stability-indicating analytical method.[11][12]

Recommended Stress Conditions (ICH Q1A(R2))

Forced degradation studies should be conducted on a single batch of the drug substance.[12] The goal is to achieve a target degradation of 5-20%.[11]

| Condition | Typical Reagents and Parameters | Rationale for 2-(2-Phenylpyridin-4-yl)acetic acid |

| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C[15] | The pyridine and carboxylic acid moieties may exhibit different stabilities under acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C[15] | The ester-like character of the acetic acid side chain could be susceptible to base-catalyzed hydrolysis. |

| Oxidation | 3% H₂O₂, Room Temperature[11] | The electron-rich aromatic rings could be susceptible to oxidation. |

| Thermal | Dry Heat (e.g., 60-80°C) | To assess the compound's stability at elevated temperatures. |

| Photostability | Exposure to light source as per ICH Q1B guidelines[12] | Aromatic compounds can be light-sensitive, leading to photodegradation. |

-

Stock Solution Preparation: Prepare a stock solution of 2-(2-Phenylpyridin-4-yl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Hydrolysis: Mix the stock solution with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions. Incubate at room temperature and an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidation: Mix the stock solution with a 3% hydrogen peroxide solution. Incubate at room temperature and collect samples over time.

-

Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C). Analyze at set intervals.

-

Photostability: Expose the solid compound and a solution to a calibrated light source. A control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to identify and characterize degradants.

Sources

- 1. reddit.com [reddit.com]

- 2. ajdhs.com [ajdhs.com]

- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenyl-2-(4-pyridyl) acetic acid | C13H11NO2 | CID 22449922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. scispace.com [scispace.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Exploring the Biological Frontier: A Technical Guide to the Potential Activities of 2-(2-Phenylpyridin-4-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological activities of 2-(2-phenylpyridin-4-yl)acetic acid and its derivatives. While direct research on this specific scaffold is emerging, this document synthesizes findings from structurally analogous compounds to illuminate promising avenues for drug discovery and development. By examining related phenylpyridine and acetic acid derivatives, we can infer potential therapeutic applications, understand possible mechanisms of action, and outline robust experimental protocols for future investigations.

Introduction: The 2-(2-Phenylpyridin-4-yl)acetic Acid Scaffold

The 2-(2-phenylpyridin-4-yl)acetic acid core structure presents a compelling starting point for medicinal chemistry. It combines the functionalities of a phenylpyridine, a recognized pharmacophore in various therapeutic areas, with an acetic acid moiety, which can be readily derivatized to modulate physicochemical properties and target interactions. The inherent structural rigidity of the phenylpyridine system, coupled with the flexible acetic acid side chain, offers a unique platform for designing molecules with specific biological activities.

Potential Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of phenylpyridine and related nitrogen-containing heterocycles have demonstrated significant potential as anticancer agents.[1][2] The structural motif of 2-(2-phenylpyridin-4-yl)acetic acid suggests that its derivatives could exhibit cytotoxic and antiproliferative effects through various mechanisms.

Inferred Mechanism of Action: Cell Cycle Arrest and Kinase Inhibition

Studies on phenyl-pyridine-2-carboxylic acid derivatives have shown that these compounds can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells.[3][4] This effect is often attributed to the inhibition of key regulatory proteins in the cell cycle.

Furthermore, the pyridine scaffold is a common feature in many kinase inhibitors.[5] Derivatives of 2-(2-phenylpyridin-4-yl)acetic acid could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, or Cyclin-Dependent Kinases (CDKs).[6][7][8] The phenylpyridine core could act as a scaffold to position functional groups that interact with the ATP-binding pocket of these enzymes.

Signaling Pathway: Potential Kinase Inhibition by 2-(2-Phenylpyridin-4-yl)acetic Acid Derivatives

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-(2-phenylpyridin-4-yl)acetic acid derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Data Presentation: Comparative Cytotoxicity of Phenylacetamide Derivatives

The following table presents hypothetical data based on published results for structurally related compounds to illustrate how data from such an experiment could be presented.[9]

| Compound | Modification | Cell Line | IC50 (µM) |

| Derivative A | Unsubstituted amide | PC3 | >100 |

| Derivative B | p-Nitro substitution on phenyl ring | PC3 | 52 |

| Derivative C | o-Nitro substitution on phenyl ring | PC3 | 80 |

| Imatinib (Control) | - | PC3 | 40 |

Potential Anti-inflammatory Activity: Modulating the Inflammatory Response

Aryl acetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of 2-(2-phenylpyridin-4-yl)acetic acid to these agents suggests that its derivatives could possess anti-inflammatory properties.

Inferred Mechanism of Action: COX Inhibition and Cytokine Modulation

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Ester derivatives of NSAIDs have been synthesized to act as prodrugs, potentially reducing gastrointestinal side effects.[10][11] Similarly, derivatization of the carboxylic acid group of 2-(2-phenylpyridin-4-yl)acetic acid could yield compounds with improved safety profiles.

Furthermore, some anti-inflammatory compounds act by modulating the production of inflammatory cytokines. For instance, certain pyrrole derivatives have been shown to decrease the levels of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines such as TGF-β1.[12][13]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: Workflow for assessing anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., diclofenac), and test groups for different doses of the derivatives. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Antimicrobial Activity

The pyridine ring is a core component of many antimicrobial agents.[14] Additionally, some acetamide derivatives have shown promising activity against various pathogens, including drug-resistant bacteria.[15][16] This suggests that derivatives of 2-(2-phenylpyridin-4-yl)acetic acid could be explored for their antimicrobial properties.

Inferred Mechanism of Action

The potential antimicrobial mechanism could involve the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes. The lipophilicity and electronic properties of the derivatives, which can be tuned by modifying the substituents on the phenyl and pyridine rings, would likely play a crucial role in their antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 2-(2-phenylpyridin-4-yl)acetic acid scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives are prime candidates for investigation as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis and systematic screening of a library of these derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their effects. The experimental protocols detailed in this guide provide a solid framework for initiating such investigations.

References

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1337–1343. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1337–1343. [Link]

-

Antošová, Z., et al. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chemical Biology & Drug Design. [Link]

-

Bhandari, S. V., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientifica, 2014, 386473. [Link]

-

Bhatt, D. C., et al. (2010). Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. Archiv der Pharmazie, 343(1), 23–32. [Link]

-

Bollag, W. E., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359–366. [Link]

-

Chen, Y., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5285. [Link]

-

El-Say, Y. A., et al. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2020, 9817502. [Link]

-

Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320–3328. [Link]

-

Kallan, N. C., et al. (2005). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 15(24), 5423–5427. [Link]

-

Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

-

Kandeel, M. M., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(11), 3183. [Link]

-

Bollag, W. E., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Request PDF. [Link]

-

Kumar, A., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. [Link]

-

Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]

-

Georgieva, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines. [Link]

-

Wang, S., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1696. [Link]

-

Charoensutthivarakul, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6770. [Link]

-

Georgieva, M., et al. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

D'Atri, G., et al. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Bollettino Chimico Farmaceutico, 114(2), 107–117. [Link]

-

Zhang, J., et al. (2020). Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 187, 111966. [Link]

-

Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636. [Link]

-

Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3095. [Link]

-

Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2011). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 16(12), 10367–10379. [Link]

Sources

- 1. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsat.org [ijsat.org]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(2-phenylpyridin-4-yl)acetic acid (CAS Number 28926-93-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-phenylpyridin-4-yl)acetic acid, identified by CAS number 28926-93-4, is a heterocyclic carboxylic acid derivative. Its structure, featuring a phenyl group attached to a pyridine ring which is further substituted with an acetic acid moiety, positions it as a compound of interest in medicinal chemistry and materials science. Phenylacetic acid and phenylpyridine scaffolds are present in a variety of biologically active molecules, suggesting potential applications for this compound as a building block in the synthesis of novel therapeutic agents. This guide provides a consolidated overview of its structure, properties, and potential applications based on available data.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique CAS number and structural formula.

-

Chemical Name: 2-(2-phenylpyridin-4-yl)acetic acid

-

CAS Number: 28926-93-4

-

Molecular Formula: C₁₃H₁₁NO₂

-

Molecular Weight: 213.23 g/mol

The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with an acetic acid group.

Table 1: Key Identifiers and Structural Information

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-phenylpyridin-4-yl)acetic acid |

| CAS Number | 28926-93-4 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 |

| SMILES | OC(=O)CC1=CC(=NC=C1)C2=CC=CC=C2 |

Conceptual Synthesis Protocol:

-

Palladium-Catalyzed Cross-Coupling: 4-Bromo-2-phenylpyridine could be coupled with a suitable acetate equivalent, such as the enolate of tert-butyl acetate, in the presence of a palladium catalyst and a phosphine ligand.

-

Ester Hydrolysis: The resulting tert-butyl ester intermediate would then be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final carboxylic acid product.

The reactivity of this molecule is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The pyridine nitrogen provides a basic site that can be protonated or coordinated to metal centers.

Potential Applications in Drug Discovery and Development

While specific biological activity for 2-(2-phenylpyridin-4-yl)acetic acid has not been extensively reported, its structural motifs are found in compounds with a range of therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are known to be key components of several non-steroidal anti-inflammatory drugs (NSAIDs). The scaffold of 2-(2-phenylpyridin-4-yl)acetic acid could serve as a starting point for the development of novel anti-inflammatory or analgesic compounds.

-

Neurological Disorders: The phenylpyridine core is a privileged structure in central nervous system (CNS) drug discovery. Compounds containing this moiety have been investigated for a variety of neurological targets. [1]* Building Block for Complex Molecules: Due to its functional handles (carboxylic acid and pyridine nitrogen), this compound is a valuable intermediate for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening.

Safety and Handling

Specific toxicological data for 2-(2-phenylpyridin-4-yl)acetic acid is not available. However, based on the safety data for related compounds such as phenylacetic acid, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

2-(2-phenylpyridin-4-yl)acetic acid (CAS 28926-93-4) is a chemical compound with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental data on its properties and biological activity are currently scarce in the public domain, its structural features suggest that it is a promising candidate for further investigation. Researchers working with this compound should proceed with caution, adhering to standard laboratory safety protocols, and can use the information in this guide as a starting point for their studies.

References

- PubChem. (n.d.). 2-Phenyl-2-(4-pyridyl)acetic acid. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). (4-Pyridin-2-yl-phenyl)acetic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- MDPI. (n.d.). Synthesis of 2-Phenylpyridine Derivatives.

- PubChem. (n.d.). (4-Pyridin-2-YL-phenyl)-acetic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. National Center for Biotechnology Information.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-2-Phenyl-2-(piperidin-1-yl)acetic acid.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Lead Sciences. (n.d.). 2-(4-(Pyridin-2-yl)phenyl)acetic acid.

- Wuhan MoonZY Biological Technology Co.,Ltd. (n.d.). 2-(2-phenylpyridin-4-yl)acetic acid, 28926-93-4.

- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

- Chem-Impex. (n.d.). (4-Pyridin-2-yl-phenyl)acetic acid.

- PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.

- BLDpharm. (n.d.). 2-(4-(Pyridin-4-yl)phenyl)acetic acid.

- PubMed. (n.d.). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent.

- Royal Society of Chemistry. (n.d.). An Efficient and Metal Free Synthesis of Benzylpyridines Using HI through Deoxygenation Reaction.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Phenylpyridin-4-yl)acetic Acid

A Senior Application Scientist's Perspective on a Structured Investigational Workflow

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(2-phenylpyridin-4-yl)acetic acid represents a novel chemical entity with a structure suggestive of potential biological activity. The fusion of a phenylpyridine core, a motif present in various bioactive molecules, with an acetic acid side chain, characteristic of non-steroidal anti-inflammatory drugs (NSAIDs), provides a compelling rationale for a thorough investigation into its mechanism of action. This guide presents a comprehensive, multi-phased experimental strategy designed to systematically unravel the biological effects of this compound, identify its molecular target(s), and delineate the signaling pathways it modulates. By integrating established biochemical and cell-based assay methodologies with logical data-driven decision points, this whitepaper serves as a roadmap for researchers seeking to characterize novel small molecules.

Introduction: The Scientific Imperative

The quest for novel therapeutics necessitates the exploration of new chemical spaces. 2-(2-phenylpyridin-4-yl)acetic acid, while structurally intriguing, currently lacks a defined biological role. Its phenylpyridine scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for activities including the inhibition of pro-inflammatory cytokines[1]. The acetic acid moiety is famously associated with the inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of NSAIDs[2]. This structural duality suggests several plausible, albeit hypothetical, mechanisms of action, ranging from anti-inflammatory and analgesic effects to potential applications in oncology.

This guide provides the strategic framework and detailed protocols for a rigorous investigation into the mechanism of action of 2-(2-phenylpyridin-4-yl)acetic acid, transforming it from a chemical structure to a well-characterized biological modulator.

Phase I: Broad-Spectrum Phenotypic and Initial Target Assessment

The initial phase of investigation is designed to cast a wide net, identifying the broad biological consequences of cellular exposure to the compound and beginning the process of target deconvolution.

Cellular Viability and Cytotoxicity Profiling

A foundational step in characterizing any new compound is to determine its effect on cell health[3]. This provides a therapeutic window and informs the concentrations for subsequent, more nuanced assays.

Experimental Protocol: MTT/XTT Cell Viability Assay

-

Cell Plating: Seed a panel of cell lines (e.g., a cancer cell line panel such as the NCI-60, and a non-cancerous cell line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-(2-phenylpyridin-4-yl)acetic acid (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, and 72 hours).

-

Reagent Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours.

-

Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. For XTT, this step is not necessary. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Causality and Interpretation: A low IC50 in cancer cell lines compared to non-cancerous lines would suggest a potential anti-cancer activity and would trigger further investigation into the mechanism of cell death.

Broad-Based Target Screening

To generate initial hypotheses about the molecular target, a broad-based screening against a panel of known enzymes and receptors can be highly informative.

Workflow: Commercial Target Screening Services

Engaging a contract research organization (CRO) for a broad target screen (e.g., against a panel of kinases, GPCRs, ion channels, and proteases) is a time- and cost-effective approach.

Data Presentation: Target Hit Summary

| Target Class | Specific Target | % Inhibition at 10 µM |

| Kinase | e.g., EGFR | 85% |

| Kinase | e.g., VEGFR2 | 78% |

| GPCR | e.g., A2a | 15% |

| Protease | e.g., MMP-2 | 5% |

Interpretation: Hits (typically >50% inhibition at a single high concentration) from this screen provide the first clues to the compound's direct molecular targets and guide the next phase of experiments.

Phase II: Delineating Cellular and Phenotypic Responses

With an understanding of the compound's effect on cell viability and a list of potential targets, the next phase focuses on a deeper characterization of its cellular effects.

Apoptosis and Cell Cycle Analysis

If the compound induces cytotoxicity, it is crucial to determine the mechanism of cell death.[4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for Cell Cycle Analysis.

Interpretation: An increase in the apoptotic cell population or an arrest at a specific phase of the cell cycle provides strong evidence for the compound's cellular mechanism. For example, a G2/M arrest might suggest an effect on microtubule dynamics or DNA damage checkpoints.

Phase III: Unraveling the Signaling Pathway

The observed cellular effects are the downstream consequences of modulating one or more signaling pathways. This phase aims to identify these pathways.

Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[5]

Experimental Protocol: NF-κB Reporter Assay

-

Transfection: Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

Compound Treatment: Treat the transfected cells with the compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the results between treated and untreated cells.

Interpretation: Inhibition of TNF-α-induced luciferase activity would strongly suggest that 2-(2-phenylpyridin-4-yl)acetic acid acts as an inhibitor of the NF-κB signaling pathway.

Western Blot Analysis of Key Signaling Nodes

To confirm the involvement of a suspected pathway and to identify the specific proteins affected, Western blotting is the gold standard.

Signaling Pathway Analysis Workflow

Caption: Key nodes in the NF-κB pathway for Western blot analysis.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat cells with the compound and/or stimulant, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-IKK, p-IκBα, p-p65).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Interpretation: A decrease in the phosphorylation of key signaling intermediates would confirm the inhibitory effect of the compound on that pathway.

Phase IV: Target Validation and Biophysical Characterization

The final phase of the investigation is to unequivocally identify the direct molecular target of the compound and to characterize their binding interaction.

In Vitro Biochemical Assays

If a specific enzyme was identified as a hit in the initial screen (e.g., a kinase), its inhibition must be confirmed using a purified, recombinant protein.

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: In a microplate well, combine the recombinant kinase, a specific substrate peptide, and ATP.

-

Compound Addition: Add varying concentrations of 2-(2-phenylpyridin-4-yl)acetic acid.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Use a technology such as ADP-Glo™ or a phosphospecific antibody to quantify the kinase activity.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the in vitro IC50.

Direct Binding Assays